ABP688
Overview
Description
ABP688 is a complex organic compound that features a cyclohexenone core substituted with a pyridinyl ethynyl group and an O-methyl oxime functional group
Mechanism of Action
Target of Action
ABP688 is a non-competitive and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is a receptor target for glutamate, an important neurotransmitter in the brain, and plays a significant role in the regulation of affective processes .
Mode of Action
This compound binds to an allosteric site on the mGluR5 with high affinity . This binding inhibits glutamate-induced calcium release from cells expressing human mGluR5 .
Biochemical Pathways
The binding of this compound to mGluR5 affects the glutamatergic neurotransmission . Glutamate is the primary excitatory neurotransmitter in the brain, and mGluR5 is a receptor target for glutamate. The binding of this compound to mGluR5 can modulate this glutamatergic transmission, affecting various biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that this compound can be used as aPET tracer for clinical imaging of the mGluR5 receptor . This suggests that this compound has the ability to cross the blood-brain barrier and bind to its target receptors in the brain.
Result of Action
The binding of this compound to mGluR5 results in a reduction of mGluR5 availability, which is associated with an antidepressant response . In studies, a significant reduction in depressive symptoms was observed following the administration of a compound that reduces mGluR5 availability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the binding of this compound to mGluR5 is vulnerable to changes in brain neurochemistry induced by other substances, such as ketamine . Furthermore, the quantification of this compound PET imaging in mice suggested that highly controlled testing conditions are needed during PET measures of mGluR5 .
Biochemical Analysis
Biochemical Properties
ABP688 plays a crucial role in biochemical reactions by interacting with the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G-protein-coupled receptor that modulates glutamatergic neurotransmission in the central nervous system. This compound binds to the allosteric site of mGluR5, inhibiting its activity. This interaction is highly selective and noncompetitive, making this compound a valuable tool for studying mGluR5-related pathways .
Cellular Effects
This compound influences various types of cells and cellular processes by modulating the activity of mGluR5. In neurons, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mGluR5, this compound can alter synaptic plasticity, which is crucial for learning and memory. Additionally, it has been shown to impact the release of neurotransmitters, such as glutamate, thereby influencing neuronal communication and overall brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR5. This binding inhibits the receptor’s activity, preventing the downstream signaling cascade that would typically be triggered by glutamate binding. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various cellular processes. The high affinity of this compound for mGluR5 ensures its effectiveness in modulating this receptor’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neurons. These effects include sustained changes in gene expression and neurotransmitter release, which can influence cellular behavior even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mGluR5 activity without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including neuronal damage and altered behavior. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with mGluR5. The compound is metabolized in the liver, where it undergoes various enzymatic reactions. These reactions can affect the compound’s stability and activity, influencing its overall effectiveness. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation in target tissues, such as the brain. The distribution of this compound can influence its effectiveness in modulating mGluR5 activity and other cellular processes .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound is often localized to synaptic sites in neurons, where it can modulate mGluR5 activity and influence synaptic plasticity. This localization is essential for the compound’s function and effectiveness in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABP688 typically involves multiple steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyridinyl Ethynyl Group: This step involves a Sonogashira coupling reaction between a halogenated cyclohexenone and a pyridinyl acetylene in the presence of a palladium catalyst.
Oxime Formation: The final step involves the reaction of the cyclohexenone derivative with hydroxylamine to form the oxime, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
ABP688 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ABP688 has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with a similar aromatic structure.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone core.
Uniqueness
ABP688 is unique due to its combination of a cyclohexenone core, pyridinyl ethynyl group, and O-methyl oxime functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
924298-51-1 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |
InChI Key |
CNNZLFXCUQLKOB-ICFOKQHNSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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